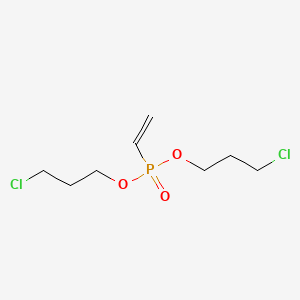
Bis(3-chloropropyl) ethenylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-chloropropyl) ethenylphosphonate is an organophosphorus compound characterized by the presence of two 3-chloropropyl groups and an ethenyl group attached to a phosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-chloropropyl) ethenylphosphonate typically involves the reaction of phosphorus oxychloride with 1,3-dichloropropanol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then reacted with ethenyl magnesium bromide to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process . Additionally, the purification steps involve distillation and recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Bis(3-chloropropyl) ethenylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The chlorine atoms in the 3-chloropropyl groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as sodium azide or sodium thiolate are employed under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Bis(3-chloropropyl) ethylphosphonate.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Bis(3-chloropropyl) ethenylphosphonate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of flame retardants and plasticizers
Mechanism of Action
The mechanism by which bis(3-chloropropyl) ethenylphosphonate exerts its effects involves the interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The phosphonate group is known to mimic phosphate groups, allowing the compound to interfere with phosphorylation processes in cells . This interaction can lead to changes in cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Bis(3-chloropropyl) ether: Similar in structure but lacks the ethenyl group.
Tris(3-chloropropyl) phosphate: Contains three 3-chloropropyl groups and a phosphate moiety.
Bis(2-chloropropyl) ethenylphosphonate: Similar but with 2-chloropropyl groups instead of 3-chloropropyl
Uniqueness
Bis(3-chloropropyl) ethenylphosphonate is unique due to the presence of both 3-chloropropyl and ethenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
138048-65-4 |
|---|---|
Molecular Formula |
C8H15Cl2O3P |
Molecular Weight |
261.08 g/mol |
IUPAC Name |
1-chloro-3-[3-chloropropoxy(ethenyl)phosphoryl]oxypropane |
InChI |
InChI=1S/C8H15Cl2O3P/c1-2-14(11,12-7-3-5-9)13-8-4-6-10/h2H,1,3-8H2 |
InChI Key |
OOTGWWCCYDUGCC-UHFFFAOYSA-N |
Canonical SMILES |
C=CP(=O)(OCCCCl)OCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


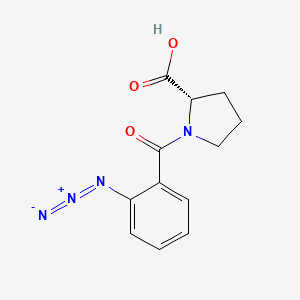

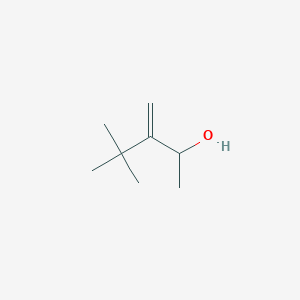

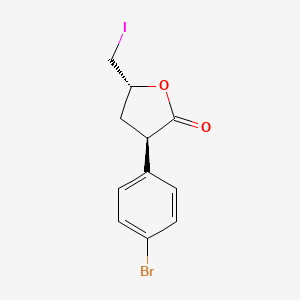
![N,N'-{Ditellane-1,2-diylbis[(2,1-phenylene)methylene]}bis(N-methylmethanamine)](/img/structure/B14265989.png)
![4-[2-(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide](/img/structure/B14265991.png)

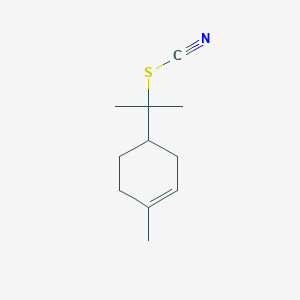
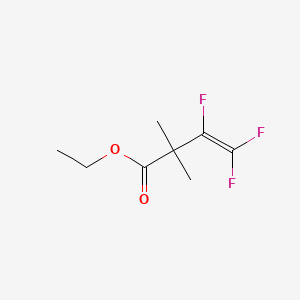


![Bis[(4-nitrophenyl)methyl] ethanedioate](/img/structure/B14266035.png)

